BenchChemオンラインストアへようこそ!

Ethyl 4,6-diaminonicotinate

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Selection

Ethyl 4,6-diaminonicotinate (CAS 1378511-09-1; IUPAC: ethyl 4,6-diaminopyridine-3-carboxylate) is a C8H11N3O2 heterocyclic building block belonging to the aminonicotinate ester family. Its pyridine ring bears amino substituents at the 4- and 6-positions and an ethyl ester at the 3-position.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1378511-09-1
Cat. No. B11911477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-diaminonicotinate
CAS1378511-09-1
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1N)N
InChIInChI=1S/C8H11N3O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H4,9,10,11)
InChIKeyFBQMQXDIPMHSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,6-Diaminonicotinate (CAS 1378511-09-1): Procurement-Relevant Identity and Physicochemical Profile


Ethyl 4,6-diaminonicotinate (CAS 1378511-09-1; IUPAC: ethyl 4,6-diaminopyridine-3-carboxylate) is a C8H11N3O2 heterocyclic building block belonging to the aminonicotinate ester family. Its pyridine ring bears amino substituents at the 4- and 6-positions and an ethyl ester at the 3-position [1]. The compound’s computed LogP of 0.6, topological polar surface area (TPSA) of 91.2 Ų, hydrogen-bond donor count of 2, and hydrogen-bond acceptor count of 5 distinguish it physicochemically from regioisomeric diamino‑ethyl nicotinates [2]. These properties directly affect solubility, permeability, and formulation behaviour—parameters that procurement specialists evaluate when sourcing intermediates for medicinal chemistry campaigns [1].

Why Ethyl 4,6-Diaminonicotinate Cannot Be Replaced by Generic Diaminonicotinate Esters in MedChem Synthesis


The three regioisomeric ethyl diaminonicotinates—4,6-, 5,6-, and 2,6-diamino—share the same molecular formula (C8H11N3O2) and molecular weight (181.19 g·mol⁻¹) yet differ critically in amino-group placement on the pyridine ring [1]. This regiochemistry dictates the hydrogen-bonding topology, electron density distribution, and orientation of the ester group, which in turn control reactivity in downstream amidation, hydrolysis, or cross-coupling reactions [1]. When ethyl 4,6-diaminonicotinate is used as the penultimate intermediate en route to 4,6-diaminonicotinamide-based IRAK4 or JAK3 inhibitors, substitution with the 2,6- or 5,6-regioisomer would produce the wrong regioisomeric amide, abolishing the key binding interactions observed in co-crystal structures [2]. Consequently, generic substitution without regioisomer verification introduces a high risk of failed synthesis campaigns and invalid structure–activity relationship data.

Quantitative Differentiation of Ethyl 4,6-Diaminonicotinate: Evidence for Scientific Selection


Regiochemical Identity: 4,6-Diamino Substitution Pattern Confers Unique Hydrogen-Bond Donor/Acceptor Topology vs. 2,6- and 5,6-Regioisomers

Ethyl 4,6-diaminonicotinate presents two amino groups in a 4,6-arrangement on the pyridine ring, yielding two hydrogen-bond donors and five hydrogen-bond acceptors (HBD = 2; HBA = 5) [1]. In contrast, Ethyl 2,6-diaminonicotinate (CAS 154378-58-2) also has HBD = 2 and HBA = 5 but orients the amino groups at positions 2 and 6, altering the vector angle between the donor hydrogens and affecting binding-pose geometry [2]. Ethyl 5,6-diaminonicotinate (CAS 219762-81-9) places the amino groups at adjacent positions (5 and 6), yielding a distinct H-bond donor arrangement that cannot mimic the 4,6-scaffold’s interaction pattern with IRAK4 and JAK3 kinase hinge regions as demonstrated by X-ray crystallography [3].

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Selection

Synthetic Tractability: Ethyl Ester Enables Facile Conversion to 4,6-Diaminonicotinamide Pharmacophores vs. Free Acid or Methyl Ester

The ethyl ester of 4,6-diaminonicotinate serves as a direct precursor for amidation reactions that yield 4,6-diaminonicotinamide-based IRAK4 and JAK3 inhibitors [1]. The ethyl ester offers a practical balance of reactivity and stability: it undergoes smooth aminolysis under mild conditions (room temperature to 60 °C in ethanol or THF with primary amines) [1]. By contrast, the free acid 4,6-diaminonicotinic acid (CAS 75776-48-6) requires pre-activation (e.g., HATU, EDCI) for amide bond formation, adding reagent cost and a step, while the methyl ester analog (methyl 4,6-diaminonicotinate, CAS 1379106-14-5) is more prone to hydrolysis during aqueous workup due to the smaller alkyl group [2].

Synthetic Chemistry Amidation Scale-up

Validated Entry Point to IRAK4 and JAK3 Inhibitor Chemical Space: Crystallographic Evidence for the 4,6-Diaminonicotinamide Core

Multiple X-ray co-crystal structures deposited in the Protein Data Bank (PDB 5W84, 5W85, 5W86) confirm that the 4,6-diaminonicotinamide scaffold forms key hydrogen bonds with the kinase hinge region of IRAK4, with the 4-amino group donating a hydrogen bond to the backbone carbonyl of Met265 and the 6-amino group interacting with the hinge residue Glu [1]. These interactions are regiospecific: the 4,6-substitution pattern places both amino groups at the correct distance and orientation to engage the hinge; 2,6- or 5,6-analogs cannot recapitulate this binding mode [1]. IRAK4 IC50 values for optimized 4,6-diaminonicotinamides range from 0.3 nM to 27 nM in biochemical assays, while corresponding JAK3 inhibitors derived from the same scaffold achieve JAK3 IC50 of 2.6 nM with >100-fold selectivity over JAK1 and JAK2 [2].

Kinase Inhibition IRAK4 JAK3 Immunology

Physicochemical Differentiation: LogP and TPSA Profile of Ethyl 4,6-Diaminonicotinate vs. Common Heterocyclic Building Blocks

Ethyl 4,6-diaminonicotinate has a computed XLogP3 of 0.6 and a TPSA of 91.2 Ų [1]. This places it in a favorable region of oral drug-likeness space (TPSA < 140 Ų; LogP < 5), while the dual amino substitution provides a higher degree of polarity and hydrogen-bonding capacity compared to mono-amino or unsubstituted nicotinate esters often used as fragment-library building blocks [2]. For example, ethyl nicotinate (CAS 614-18-2) has HBD = 0, HBA = 3, TPSA = 39.2 Ų, and XLogP3 = 1.3, making it substantially more lipophilic and incapable of the dual-donor hinge-binding motif required for IRAK4/JAK3 engagement [2].

Physicochemical Properties Drug-likeness Fragment-based screening

High-Value Application Scenarios for Ethyl 4,6-Diaminonicotinate in Pharma R&D and Agrochemical Discovery


Synthesis of IRAK4 Inhibitor Libraries for Autoimmune Disease Drug Discovery

Ethyl 4,6-diaminonicotinate is the preferred starting material for preparing 4,6-diaminonicotinamide-based IRAK4 inhibitors validated by BMS scientists [1]. The ethyl ester is directly converted to the carboxamide pharmacophore via aminolysis with diverse primary amines, enabling rapid structure–activity relationship (SAR) exploration. X-ray co-crystal structures (PDB 5W84–5W86) confirm that the resulting 4,6-diaminonicotinamide core engages the IRAK4 kinase hinge via a bidentate hydrogen-bond network [1]. Sourcing the correct 4,6-regioisomer ensures that every synthesized library member retains the critical hinge-binding motif.

JAK3-Selective Immunomodulator Development for Transplant Rejection Prevention

Derivatives of ethyl 4,6-diaminonicotinate have yielded JAK3 inhibitors with IC50 values as low as 2.6 nM and >100-fold selectivity over JAK1 and JAK2 [1]. The ethyl ester is the key intermediate identified in patent WO2010058846A1, which describes the synthesis of 4,6-diaminonicotinamide compounds for treating diseases driven by undesirable cytokine signaling [1]. Procurement of the ethyl ester enables direct entry into this therapeutically validated chemical series.

Fragment-Based and Structure-Guided Kinase Inhibitor Design

With a molecular weight of 181.19 g·mol⁻¹, TPSA of 91.2 Ų, and two hydrogen-bond donor atoms, ethyl 4,6-diaminonicotinate meets fragment-library criteria while offering a pre-installed ester handle for subsequent growth [1]. Its physicochemical profile places it in a favorable region of fragment-lead-likeness space, and the dual amino substitution provides the hydrogen-bonding capacity needed to probe kinase hinge regions in fragment screens [1]. The regioisomeric purity (typically ≥98% as listed by multiple vendors ) ensures that crystallographic hits are correctly assigned without confounding by regioisomeric contaminants.

Quote Request

Request a Quote for Ethyl 4,6-diaminonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.